molecular formula C11H16N2 B13443782 N-Benzylpiperazine-d8 Dihydrochloride

N-Benzylpiperazine-d8 Dihydrochloride

Cat. No.: B13443782
M. Wt: 184.31 g/mol
InChI Key: IQXXEPZFOOTTBA-COMRDEPKSA-N
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Description

N-Benzylpiperazine-d8 Dihydrochloride is a deuterated derivative of N-Benzylpiperazine, a compound known for its stimulant properties. The deuterium labeling (d8) is used to trace the compound in various scientific studies, making it valuable in research settings. This compound is often used as a reference material in forensic laboratories and analytical chemistry due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylpiperazine-d8 Dihydrochloride typically involves the reaction of benzylamine with piperazine in the presence of deuterated reagents. One common method includes the use of benzaldehyde and piperazine in methanol, followed by the addition of sodium cyanoborohydride . The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to maintain the isotopic purity of the compound. The final product is often crystallized and purified to meet the standards required for research and analytical purposes .

Chemical Reactions Analysis

Types of Reactions

N-Benzylpiperazine-d8 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzylpiperazine N-oxide, while reduction can produce N-benzylpiperazine .

Scientific Research Applications

N-Benzylpiperazine-d8 Dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzylpiperazine-d8 Dihydrochloride involves its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. It acts similarly to amphetamines by increasing the release of serotonin and dopamine, leading to stimulant effects. The deuterium labeling does not significantly alter its pharmacological activity but allows for precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzylpiperazine-d8 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking and analysis are required .

Properties

Molecular Formula

C11H16N2

Molecular Weight

184.31 g/mol

IUPAC Name

1-benzyl-2,2,3,3,5,5,6,6-octadeuteriopiperazine

InChI

InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2/i6D2,7D2,8D2,9D2

InChI Key

IQXXEPZFOOTTBA-COMRDEPKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=CC=C2)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2

Origin of Product

United States

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